molecular formula C14H14ClF2NO B2643761 (2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2189499-99-6

(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Cat. No.: B2643761
CAS No.: 2189499-99-6
M. Wt: 285.72
InChI Key: QTPYFHBGGYVKKG-UHFFFAOYSA-N
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Description

The compound “(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone” features a 2-chlorophenyl group linked via a ketone bridge to a 1,1-difluoro-6-azaspiro[2.5]octane scaffold. This spirocyclic structure combines a bicyclic system with a nitrogen atom at the bridgehead, enhanced by two fluorine atoms at the 1-position.

Properties

IUPAC Name

(2-chlorophenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF2NO/c15-11-4-2-1-3-10(11)12(19)18-7-5-13(6-8-18)9-14(13,16)17/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPYFHBGGYVKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 1,1-difluoro-6-azaspiro[2.5]octane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. The exact pathways and molecular targets are still under investigation, but it is believed to influence signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in aromatic substituents, spirocyclic heteroatoms, and additional functional groups. These modifications impact physicochemical properties and biological activity:

Compound Key Features Impact on Properties Reference
(4-Morpholinophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone Morpholine-substituted phenyl group Enhanced solubility due to morpholine’s polarity; potential for altered receptor affinity vs. chloro-substituted analogs .
(4-Chlorophenyl)(2,2-dimethyl-1-oxaspiro[2.5]octan-6-yl)methanone Para-chloro phenyl; oxygen atom in spiro ring Reduced basicity compared to nitrogen-containing spiro systems; para-substitution may reduce steric hindrance .
2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-4-phenylquinoline Quinoline core replacing phenyl group Increased π-π stacking potential; improved CNS penetration due to lipophilic quinoline .
1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-3-(2-fluorophenyl)propan-1-one 2-Fluorophenyl with extended ketone chain Fluorine’s electronegativity may enhance metabolic stability; longer chain could modulate binding kinetics .
(4-Bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)methanone Bromine substituent; sulfone in spiro ring Increased steric bulk and polarity; sulfone may improve solubility but reduce membrane permeability .

Physicochemical Properties

A comparison of molecular parameters:

Compound Molecular Weight logP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds Reference
Target Compound ~297.3 ~2.8 3 (2 F, 1 O) 2
(4-Morpholinophenyl) Analog ~334.4 ~1.5 5 (1 O, 1 N, 2 F) 3
Quinoline Derivative ~326.4 ~3.2 3 (2 F, 1 N) 2
Bromophenyl-Sulfone Analog ~330.2 ~2.0 5 (2 O, 1 S, 1 N) 2

The target compound’s ortho-chlorine and difluoro spiro system confer moderate lipophilicity (logP ~2.8), balancing membrane permeability and solubility.

Biological Activity

The compound (2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone , also known by its CAS number 2097923-10-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure, which is often associated with various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H17ClF2N2O2C_{18}H_{17}ClF_2N_2O_2, with a molecular weight of approximately 366.8 g/mol. The presence of the difluoromethyl group and the chlorophenyl moiety may contribute to its biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC18H17ClF2N2O2C_{18}H_{17}ClF_2N_2O_2
Molecular Weight366.8 g/mol
CAS Number2097923-10-7

Antimicrobial Activity

Recent studies have indicated that derivatives of the azaspiro compound class exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentrations (MICs) for these compounds ranged from 25 to 600 µg/mL, with some derivatives demonstrating moderate antibacterial effects .

Anticancer Potential

The compound's structure suggests potential anticancer activity. In vitro studies have shown that similar azaspiro compounds can inhibit the proliferation of cancer cell lines. For instance, compounds derived from the azaspiro framework were evaluated for their cytotoxic effects against lung cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition .

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Enzyme Inhibition: Many azaspiro compounds act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell metabolism.
  • Cellular Interaction: The unique spirocyclic structure may facilitate binding to specific cellular receptors or enzymes, altering normal cellular functions.

Study on Antimicrobial Efficacy

A recent study synthesized several derivatives related to this compound and tested their antimicrobial efficacy. The results indicated that certain modifications to the azaspiro structure enhanced antibacterial activity significantly compared to standard antibiotics .

Evaluation of Anticancer Properties

In another research effort focused on anticancer activity, derivatives were screened against multiple cancer cell lines, revealing that specific structural modifications led to improved cytotoxicity profiles. For example, one derivative exhibited an IC50 value of 11.20 µg/mL against A549 lung cancer cells .

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